molecular formula C14H26N2O2 B13589936 tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate

tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate

Cat. No.: B13589936
M. Wt: 254.37 g/mol
InChI Key: CVQOSWZNKRCBBG-UHFFFAOYSA-N
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Description

tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, which is then protected with a tert-butyl carbamate group . The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(2-amino-1-{bicyclo[221]heptan-1-yl}ethyl)carbamate is unique due to its specific bicyclic structure and the presence of both amino and carbamate functional groups

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11(9-15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)

InChI Key

CVQOSWZNKRCBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C12CCC(C1)CC2

Origin of Product

United States

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